![molecular formula C23H28N2O4S B2692637 2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 380544-16-1](/img/structure/B2692637.png)
2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Description
2-[2-(4-methylphenoxy)acetamido]-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C23H28N2O4S and its molecular weight is 428.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
This compound is related to a class of molecules that have been synthesized and characterized for their potential biological activities and chemical properties. For example, the synthesis and characterization of related compounds have been extensively studied to evaluate their antimicrobial properties and potential as docking studies subjects. The processes involve complex chemical reactions to introduce specific functional groups, enhancing their activity and selectivity towards biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial Evaluation
Research has focused on creating derivatives with potent antimicrobial activities. Novel synthesis approaches have been developed for molecules exhibiting significant antibacterial and antifungal effects. These efforts include exploring different synthetic routes and assessing the biological activities of the synthesized compounds through various evaluation methods (Fuloria, Singh, Yar, & Ali, 2009).
Molecular Docking Studies
Molecular docking studies are crucial for understanding how these compounds interact with biological targets at the molecular level. Such studies can predict the binding affinities and modes of action of these compounds, providing valuable insights for drug design and development. This approach helps in identifying promising candidates for further research and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activity Profiling
The potential biological activities of these compounds are predicted using computational tools, offering insights into their possible pharmacological properties. This involves analyzing the structure-activity relationship (SAR) and optimizing synthesis conditions to enhance desired activities while minimizing undesired effects. Such studies are foundational in the discovery and development of new therapeutic agents (Chiriapkin, Kodonidi, & Larsky, 2021).
properties
IUPAC Name |
2-[[2-(4-methylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4S/c1-15-8-10-16(11-9-15)29-14-20(26)25-23-21(18-6-2-3-7-19(18)30-23)22(27)24-13-17-5-4-12-28-17/h8-11,17H,2-7,12-14H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIPDKSNWCMLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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